molecular formula C26H33NO6 B11110014 4-[2-(Dodecanoylamino)phenoxy]phthalic acid

4-[2-(Dodecanoylamino)phenoxy]phthalic acid

Cat. No.: B11110014
M. Wt: 455.5 g/mol
InChI Key: IAZMKIHAFFODCQ-UHFFFAOYSA-N
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Description

4-[2-(Dodecanoylamino)phenoxy]phthalic acid is an organic compound with the molecular formula C20H29NO5 It is a derivative of phthalic acid, where one of the hydrogen atoms is replaced by a dodecanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dodecanoylamino)phenoxy]phthalic acid typically involves the reaction of phthalic anhydride with 2-(dodecanoylamino)phenol. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as pyridine. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dodecanoylamino)phenoxy]phthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Dodecanoylamino)phenoxy]phthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Dodecanoylamino)phenoxy]phthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Dodecanoylamino)phthalic acid: Similar structure but lacks the phenoxy group.

    4-(2-(Dodecanoylamino)acetyl)phenoxyacetic acid: Contains an acetyl group instead of a phthalic acid moiety.

    4-(2-(Dodecanoylamino)carbohydrazonoyl)phenoxyacetic acid: Contains a carbohydrazonoyl group.

Uniqueness

4-[2-(Dodecanoylamino)phenoxy]phthalic acid is unique due to the presence of both the dodecanoylamino and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C26H33NO6

Molecular Weight

455.5 g/mol

IUPAC Name

4-[2-(dodecanoylamino)phenoxy]phthalic acid

InChI

InChI=1S/C26H33NO6/c1-2-3-4-5-6-7-8-9-10-15-24(28)27-22-13-11-12-14-23(22)33-19-16-17-20(25(29)30)21(18-19)26(31)32/h11-14,16-18H,2-10,15H2,1H3,(H,27,28)(H,29,30)(H,31,32)

InChI Key

IAZMKIHAFFODCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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